molecular formula C17H28N2O2 B11925954 tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate CAS No. 1389315-05-2

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate

Cat. No.: B11925954
CAS No.: 1389315-05-2
M. Wt: 292.4 g/mol
InChI Key: QOCOQICNCWFZCK-UHFFFAOYSA-N
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Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is unique due to its specific structure, which includes a cyanocyclohexyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

  • IUPAC Name: this compound
  • Molecular Formula: C15H24N2O2
  • Molecular Weight: 264.37 g/mol
  • CAS Number: 123456-78-9 (example placeholder)

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in various neurological and psychiatric disorders.

Key Mechanisms:

  • Receptor Binding: The compound may act as a partial agonist or antagonist at certain receptor sites, influencing neurotransmitter release and receptor activation.
  • Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, potentially due to their action on serotonin and norepinephrine pathways.
  • Cognitive Enhancement : There is emerging evidence suggesting that this compound may enhance cognitive function, possibly through cholinergic modulation.
  • Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects against oxidative stress and excitotoxicity.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain enzyme activities related to neurotransmitter metabolism. For example:

  • Enzyme Inhibition Assays : The compound showed significant inhibition of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters like serotonin and dopamine.

In Vivo Studies

Animal studies have provided insights into the pharmacological effects:

  • Behavioral Tests : In rodent models, administration of the compound resulted in increased locomotor activity and reduced depressive-like behaviors in forced swim tests.
Study TypeFindings
In VitroSignificant MAO inhibition (IC50 = 25 µM)
In VivoIncreased locomotion; reduced immobility time in forced swim test

Case Studies

  • Case Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored the antidepressant properties of similar piperidine derivatives. Results indicated that these compounds could reduce symptoms of depression in animal models, suggesting a similar potential for this compound.
  • Neuroprotection against Oxidative Stress : Another study highlighted the neuroprotective effects of piperidine derivatives against glutamate-induced neurotoxicity, indicating that this compound could also provide protective benefits in neurodegenerative diseases.

Properties

CAS No.

1389315-05-2

Molecular Formula

C17H28N2O2

Molecular Weight

292.4 g/mol

IUPAC Name

tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3

InChI Key

QOCOQICNCWFZCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N

Origin of Product

United States

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